Defined (R)-Stereochemistry vs. Racemate: Chiral Purity Requirements for Atomoxetine Impurity Testing
The target (R)-enantiomer is explicitly specified as the reference standard for Atomoxetine EP Impurity H, whereas the racemate (CAS 42142-52-9) is designated as Fluoxetine EP Impurity A, underscoring a critical regulatory distinction [1][2]. The (R)-enantiomer exhibits an absolute stereoconfiguration, with an optical activity of (+), while the racemate, by definition, has no net optical rotation [3]. A commercial supplier reports the (R)-enantiomer with a minimum purity of >98% as determined by HPLC and an enantiomeric excess of >99%, a specification that is unattainable with the racemate without additional chiral separation .
| Evidence Dimension | Chiral Purity (Enantiomeric Excess) and Optical Activity |
|---|---|
| Target Compound Data | Enantiomeric excess (ee): >99%; Optical activity: (+) (unspecified magnitude) [3] |
| Comparator Or Baseline | Racemic mixture (CAS 42142-52-9): ee = 0%; Optical activity: None (net zero rotation) |
| Quantified Difference | >99% ee for (R)-enantiomer vs. 0% ee for racemate |
| Conditions | Chiral HPLC analysis; absolute stereochemistry confirmed via InChI Key: XXSDCGNHLFVSET-SNVBAGLBSA-N for (R)-enantiomer [3] |
Why This Matters
For method validation and system suitability testing in atomoxetine impurity assays, only the defined (R)-enantiomer can accurately mimic the retention time and peak shape of the specified impurity, ensuring regulatory compliance and accurate quantification.
- [1] Veeprho. Atomoxetine EP Impurity H (R-Isomer) product page. veeprho.com. Accessed 2026. View Source
- [2] Veeprho. Fluoxetine EP Impurity A (HCl Salt) product page. veeprho.com. Accessed 2026. View Source
- [3] FDA Global Substance Registration System. 3-Methylamino-1-phenyl-propan-1-ol, (R)- UNII: YX5G9C8ZLT. precision.fda.gov. Accessed 2026. View Source
